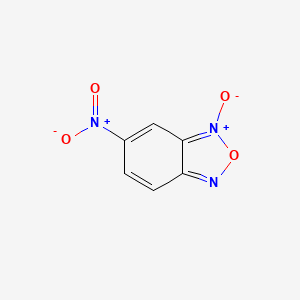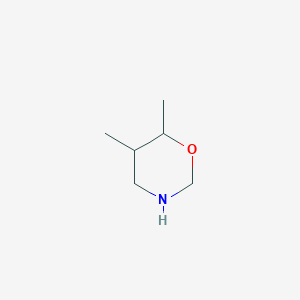
Cycloheptatrienyl radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The cycloheptatrienyl radical, also known as the tropyl radical, is an organic compound with the molecular formula C₇H₇. It is a resonance-stabilized radical derived from cycloheptatriene. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The cycloheptatrienyl radical can be synthesized through several methods. One common approach involves the pyrolysis of cycloheptatriene or norbornadiene in the presence of a carrier gas such as helium or neon. This process typically occurs in a flash-pyrolysis micro-reactor at temperatures starting from 1100 K . Another method involves the use of vacuum ultraviolet photoionization mass spectrometry to detect and identify the pyrolysis products .
Industrial Production Methods: While industrial-scale production methods for the this compound are not well-documented, the laboratory-scale synthesis methods mentioned above provide a foundation for potential industrial applications. The stability and reactivity of the radical under various conditions are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: The cycloheptatrienyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can react with oxygen to form cycloheptatrienyl oxide.
Reduction: It can be reduced to cycloheptatriene under specific conditions.
Substitution: The radical can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other substituting agents.
Major Products:
Oxidation: Cycloheptatrienyl oxide.
Reduction: Cycloheptatriene.
Substitution: Various substituted cycloheptatrienyl derivatives.
Scientific Research Applications
The cycloheptatrienyl radical has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of radical chemistry.
Medicine: The radical’s unique reactivity makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The cycloheptatrienyl radical exerts its effects through various mechanisms, primarily involving the polarization of C-H bonds. The radical’s resonance stabilization allows it to participate in a wide range of chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Cyclopentadienyl Radical: Another resonance-stabilized radical with a five-membered ring structure.
Benzyl Radical: A resonance-stabilized radical derived from toluene.
Vinylcyclopentadienyl Radical: A derivative of cyclopentadiene with a vinyl group.
Uniqueness: The cycloheptatrienyl radical is unique due to its seven-membered ring structure, which provides distinct resonance stabilization compared to other radicals. This unique structure allows it to participate in specific reactions that other radicals may not undergo .
Properties
CAS No. |
3551-27-7 |
|---|---|
Molecular Formula |
C7H7 |
Molecular Weight |
91.13 g/mol |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H |
InChI Key |
WIQYRPSOJMHAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C[CH]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)

![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)


![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)

![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
